molecular formula C20H18O3 B12738296 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane CAS No. 861011-04-3

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane

Cat. No.: B12738296
CAS No.: 861011-04-3
M. Wt: 306.4 g/mol
InChI Key: BUQYAIRCVUBDGZ-UHFFFAOYSA-N
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Description

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is a chemical compound with the molecular formula C20H18O3 It is known for its unique structure, which includes a phenoxy group and two p-hydroxyphenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane typically involves the reaction of phenol with p-hydroxyacetophenone in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature range of 65-75°C while stirring and introducing nitrogen to the reaction vessel. The reaction proceeds with the removal of water, and the conversion rate of p-hydroxyacetophenone is monitored until it exceeds 80%. The reaction mixture is then cooled, and the product is isolated by vacuum filtration .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-(bis-phenoxy)ethane: This compound has a similar structure but with two phenoxy groups attached to an ethane backbone.

    1,1,1-tri(4-hydroxyphenyl)ethane: This compound has three p-hydroxyphenyl groups attached to an ethane backbone.

Uniqueness

1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is unique due to its specific arrangement of phenoxy and p-hydroxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

861011-04-3

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol

InChI

InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3

InChI Key

BUQYAIRCVUBDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3

Origin of Product

United States

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